molecular formula C26H40N6O7 B14233595 L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- CAS No. 781629-87-6

L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl-

Cat. No.: B14233595
CAS No.: 781629-87-6
M. Wt: 548.6 g/mol
InChI Key: VEKFMJIXNMTPHG-LNLFQRSKSA-N
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Description

L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- is a complex peptide compound composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often utilizing automated synthesizers to streamline the process .

Chemical Reactions Analysis

Types of Reactions

L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.

    Industry: Utilized in the development of novel materials and biotechnological processes

Mechanism of Action

The mechanism of action of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of amino acids allows for diverse interactions and functionalities not found in simpler peptides .

Properties

CAS No.

781629-87-6

Molecular Formula

C26H40N6O7

Molecular Weight

548.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C26H40N6O7/c1-14(2)19(22(36)37)31-24(39)26(5,6)32-21(35)16(12-15-10-8-7-9-11-15)29-20(34)17(13-18(27)33)30-23(38)25(3,4)28/h7-11,14,16-17,19H,12-13,28H2,1-6H3,(H2,27,33)(H,29,34)(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t16-,17-,19-/m0/s1

InChI Key

VEKFMJIXNMTPHG-LNLFQRSKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)N

Origin of Product

United States

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